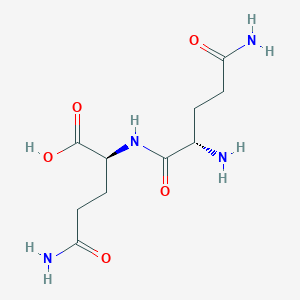

H-Gln-Gln-OH

Vue d'ensemble

Description

H-Gln-Gln-OH, also known as L-glutamine, is a non-essential amino acid that plays a crucial role in various metabolic processes. It is synthesized from glutamic acid and ammonia and is the most abundant free amino acid in the human body. This compound is involved in protein synthesis, nitrogen transport, and serves as an energy source for many cells .

Applications De Recherche Scientifique

H-Gln-Gln-OH has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of peptides and proteins. In biology, this compound is essential for cell culture media, providing a source of nitrogen and energy for growing cells . In medicine, this compound is used as a nutritional supplement to support immune function and gut health. It is also investigated for its potential role in cancer therapy, as cancer cells have a high demand for glutamine .

Mécanisme D'action

Target of Action

The primary target of H-Gln-Gln-OH, also known as Gln-Gln, is the enzyme Glutamine Synthetase (GS) . GS plays an essential role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

Gln-Gln interacts with its target, GS, by providing the necessary glutamine for the enzyme’s function . This interaction results in the production of glutamine, which is a critical component in various metabolic processes .

Biochemical Pathways

Gln-Gln affects several biochemical pathways. It plays a significant role in the glutamate-Gln cycle . This cycle involves the conversion of glutamate to glutamine, which is then used in various metabolic processes, including energy production and protein synthesis . Gln-Gln also influences the IRE1α/JNK pathway, which is involved in reducing lung inflammation, oxidative stress, and apoptosis, thereby improving lung function .

Pharmacokinetics

The pharmacokinetics of Gln-Gln involve its rapid absorption and distribution in the body . After administration, Gln-Gln plasma concentrations increase immediately, with a median Tmax of 0.5 hour . The compound is rapidly cleaved into galantamine, another bioactive molecule .

Result of Action

The action of Gln-Gln leads to several molecular and cellular effects. It promotes body weight gain, significantly reduces pathological damage and oxidative stress in lung tissue, and improves lung function . Gln-Gln also reduces pro-inflammatory cytokine release and inflammatory cell production, and inhibits apoptosis in lung tissue cells .

Action Environment

The action, efficacy, and stability of Gln-Gln can be influenced by various environmental factors. For instance, the presence of other amino acids, the pH of the environment, and the presence of specific ions can affect the activity of Gln-Gln . .

Analyse Biochimique

Biochemical Properties

Gln-Gln plays a significant role in biochemical reactions, particularly in the context of protein synthesis and nitrogen metabolism. It interacts with several enzymes and proteins, including glutaminase, which catalyzes the conversion of glutamine to glutamate, and asparagine synthetase, which uses glutamine as a substrate to produce asparagine. Additionally, Gln-Gln is involved in the synthesis of other important biomolecules, such as glutathione, a key antioxidant, and pyrimidines, which are essential for DNA and RNA synthesis .

Cellular Effects

Gln-Gln influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is known to enhance cell proliferation and survival, particularly in rapidly dividing cells such as cancer cells. Gln-Gln also modulates cell signaling pathways, including the mTOR pathway, which is crucial for cell growth and metabolism. Furthermore, it affects gene expression by serving as a substrate for the synthesis of nucleotides, which are necessary for DNA and RNA synthesis .

Molecular Mechanism

At the molecular level, Gln-Gln exerts its effects through several mechanisms. It binds to and activates specific transporters and receptors on the cell surface, facilitating its uptake and utilization. Gln-Gln also acts as a substrate for various enzymes, including glutaminase and asparagine synthetase, which catalyze its conversion to other important biomolecules. Additionally, Gln-Gln can modulate enzyme activity, either by serving as an allosteric activator or inhibitor, thereby influencing metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gln-Gln can vary over time. The stability and degradation of Gln-Gln are important factors to consider, as they can influence its efficacy and potency. Studies have shown that Gln-Gln is relatively stable in aqueous solutions, but it can degrade over time, particularly under conditions of high temperature and pH. Long-term exposure to Gln-Gln has been associated with changes in cellular function, including alterations in cell proliferation, metabolism, and gene expression .

Dosage Effects in Animal Models

The effects of Gln-Gln in animal models are dose-dependent. At low to moderate doses, Gln-Gln has been shown to enhance immune function, improve gut health, and support muscle maintenance. At high doses, Gln-Gln can have toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. It is important to determine the optimal dosage of Gln-Gln to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

Gln-Gln is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle, where it serves as a source of carbon for energy production. It is also a precursor for the synthesis of other amino acids, such as glutamate and asparagine, and plays a role in the production of nucleotides and antioxidants. The metabolism of Gln-Gln is tightly regulated by various enzymes and cofactors, ensuring its proper utilization and integration into cellular processes .

Transport and Distribution

Within cells and tissues, Gln-Gln is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of Gln-Gln into cells, where it can be utilized for various metabolic processes. Gln-Gln can also accumulate in certain tissues, such as muscle and liver, where it serves as a reservoir for glutamine and other metabolites. The distribution of Gln-Gln is influenced by factors such as tissue type, metabolic demand, and availability of transporters .

Subcellular Localization

Gln-Gln is localized to specific subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is determined by targeting signals and post-translational modifications that direct it to these compartments. In the cytoplasm, Gln-Gln is involved in protein synthesis and nitrogen metabolism, while in the mitochondria, it contributes to energy production through the TCA cycle. The subcellular localization of Gln-Gln is crucial for its activity and function in cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: H-Gln-Gln-OH can be synthesized through several methods. One common approach involves the enzymatic conversion of glutamic acid and ammonia using glutamine synthetase. This reaction requires ATP and occurs under mild conditions, making it suitable for industrial production .

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce glutamine synthetase, leading to high yields of this compound. The fermentation broth is then purified to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: H-Gln-Gln-OH undergoes various chemical reactions, including deamidation, transamination, and cyclization. Deamidation is a common reaction where this compound loses its amide group, forming glutamic acid . Transamination involves the transfer of an amino group from this compound to another molecule, often catalyzed by transaminases .

Common Reagents and Conditions: Deamidation of this compound can occur spontaneously under physiological conditions or be catalyzed by enzymes such as glutaminase. Transamination reactions typically require the presence of a coenzyme, such as pyridoxal phosphate .

Major Products Formed: The major products formed from the deamidation of this compound are glutamic acid and ammonia. In transamination reactions, the products depend on the specific amino acceptor involved but often include new amino acids and keto acids .

Comparaison Avec Des Composés Similaires

H-Gln-Gln-OH is similar to other amino acids such as glutamic acid and asparagine. it is unique in its ability to serve as a nitrogen donor in various biosynthetic pathways. Unlike glutamic acid, this compound can cross the blood-brain barrier, making it essential for brain function . Asparagine, while structurally similar, does not play as significant a role in nitrogen transport and energy metabolism .

List of Similar Compounds:- Glutamic acid

- Asparagine

- Alanine

- Glycine

This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry.

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJYQMFIIJVETK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313028 | |

| Record name | L-Glutaminyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutaminylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54419-93-1 | |

| Record name | L-Glutaminyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutaminyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaminylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

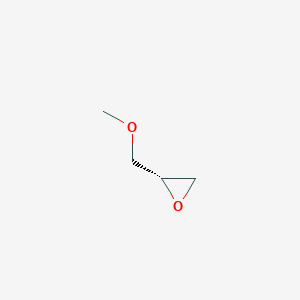

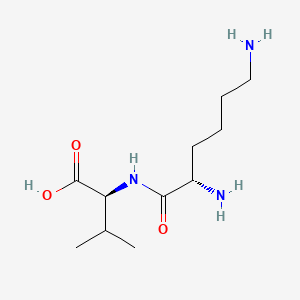

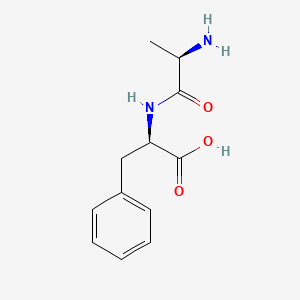

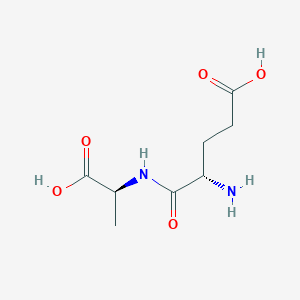

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one](/img/structure/B1336470.png)

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)